3-hydroxy-2-methyl-4H-pyran-4-thione
Description
Properties
IUPAC Name |
3-hydroxy-2-methylpyran-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSXUGPECNEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23060-85-7 | |
| Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thionation of 3-Hydroxy-2-Methyl-4H-Pyran-4-One
The most widely employed synthesis involves the thionation of 3-hydroxy-2-methyl-4H-pyran-4-one using Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This method, adapted from mechanochemical thioamide syntheses, achieves substitution of the carbonyl oxygen with sulfur via a nucleophilic mechanism.
Procedure :
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Reactants : 3-Hydroxy-2-methyl-4H-pyran-4-one (1.0 equiv), Lawesson’s Reagent (0.6 equiv)
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Solvent : Anhydrous tetrahydrofuran (THF)
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Workup : Concentration under reduced pressure, followed by flash column chromatography (hexane/ethyl acetate gradient).
Mechanistic Insights :
Lawesson’s Reagent activates the carbonyl group through electrophilic phosphorus centers, facilitating sulfur insertion. The methoxy and methyl substituents stabilize the transition state via electron-donating effects, reducing side reactions such as over-thionation or ring-opening.
Alternative Thionation Agents
While Lawesson’s Reagent dominates modern protocols, historical methods utilized phosphorus pentasulfide (P₄S₁₀) . However, this approach requires harsh conditions (toluene reflux, 12+ hours) and yields inferior results (≤50%) due to competing hydrolysis and byproduct formation.
Optimization of Reaction Parameters
Stoichiometric Ratios
Excess Lawesson’s Reagent (≥0.6 equiv) is critical for complete conversion. Sub-stoichiometric quantities (<0.5 equiv) result in unreacted ketone, complicating purification.
Solvent Selection
THF outperforms toluene or xylene in this reaction due to:
Temperature and Atmosphere
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Reflux (66°C) : Ensures sufficient energy for sulfur insertion without decomposition.
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Inert atmosphere (N₂) : Prevents oxidation of the thione product to sulfoxides.
Industrial-Scale Considerations
Continuous Flow Reactors
Pilot studies indicate that transitioning from batch to continuous flow systems improves:
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Heat transfer : Mitigates hot spots during exothermic thionation.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to the corresponding alcohol.
Substitution: The hydroxyl and thione groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3-Hydroxy-2-methyl-4H-pyran-4-thione has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including dermatophytes such as Microsporum gypseum and Trichophyton mentagrophytes . Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Research indicates that this compound can act as an antioxidant, potentially mitigating oxidative stress in biological systems. It is related to compounds formed during the Maillard reaction, which are known for their antioxidant properties . The antioxidant capacity of this compound may be influenced by its structural features, particularly the presence of hydroxyl and thione groups.
Coordination Chemistry
The compound has demonstrated the ability to chelate metal ions, enhancing its biological activity. For instance, it interacts with transition metals which could be relevant in drug delivery systems or as antidotes for metal toxicity . This property is significant in pharmacology as it can influence the bioavailability and efficacy of drugs.
Agricultural Applications
Phytotoxic Activity
Derivatives of this compound have shown promising results in agricultural applications, particularly as herbicides. Research has indicated that certain derivatives exhibit selective phytotoxicity against dicotyledonous species, making them potential candidates for developing eco-friendly herbicides .
Flavoring Agent
Similar compounds like maltol are used in the food industry for their flavoring properties. While direct applications of this compound in food are less documented, its structural analogs suggest potential use as flavor enhancers or sweeteners .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against standard microbial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in pharmaceutical formulations aimed at treating skin infections.
Case Study 2: Phytotoxicity Assessment
In agricultural trials, derivatives of this compound were tested for their phytotoxic effects on various plant species. Results showed that certain derivatives selectively inhibited the growth of target weeds while sparing crops, demonstrating their potential as selective herbicides.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methyl-4H-pyran-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl and thione groups, which can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Methyl Position : ATM differs from TM by the hydroxyl group at position 5 instead of 3, altering steric and electronic interactions .
- Thione vs. Ketone : Thiomaltol’s sulfur atom increases polarizability and softness compared to maltol, favoring coordination with soft metal ions (e.g., Zn²⁺, Co²⁺) .
- Hydrogen Bonding : TPMA lacks a methyl group, reducing steric hindrance but increasing solubility in polar solvents .
Binding Modes in Human Carbonic Anhydrase II (hCAII)
Mechanistic Insights :
- pKa Shifts: In Co(II)-substituted hCAII, TM and TPMA’s hydroxyl groups remain protonated (pKa > 7), favoring monodentate binding. ATM’s hydroxyl group deprotonates (pKa ~6.5), enabling bidentate coordination .
- Steric Effects : The 2-methyl group in TM restricts rotational freedom, leading to two equally populated binding orientations .
Biological Activity
3-Hydroxy-2-methyl-4H-pyran-4-thione, also known as thiomaltol, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHOS, with a molecular weight of 142.17 g/mol. Its structure features a six-membered heterocyclic ring where a sulfur atom replaces an oxygen atom in the pyranone structure. This compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Appearance | Yellow powder |
| Solubility | Soluble in alcohols, ethers |
| Melting Point | 160–164 °C |
| Autoignition Temperature | 1364 °F |
The presence of both hydroxyl and thione functional groups contributes to its reactivity and coordination properties, making it a versatile compound in various scientific applications.
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant activity. The antioxidant potential is influenced by the nature and number of substituents on the chromone moiety. Certain derivatives have shown excellent activity at lower concentrations, suggesting their utility in protecting against oxidative stress.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of this compound exhibit effectiveness against various bacterial strains and fungi. Some derivatives have displayed higher antibacterial activity than others, indicating the potential for developing new antimicrobial agents based on this scaffold .
Enzyme Inhibition
The primary target for this compound is the enzyme human carbonic anhydrase II (hCAII). The compound interacts with hCAII through a monodentate mode of coordination to the active site zinc ion, influencing its enzymatic activity. This interaction suggests potential applications in treating conditions where hCAII is involved, such as glaucoma and epilepsy .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : By scavenging free radicals and chelating metal ions, this compound may reduce oxidative stress and protect cellular components from damage.
- Antimicrobial Action : The ability to disrupt microbial cell membranes or inhibit essential enzymes may contribute to its antimicrobial efficacy.
- Enzyme Modulation : The interaction with hCAII alters its activity, which can influence physiological processes such as acid-base balance and fluid secretion.
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
- Antioxidant Evaluation : A study demonstrated that derivatives of this compound exhibited varying degrees of antioxidant activity, with some showing significant protective effects against oxidative damage in cellular models.
- Antimicrobial Assessment : Research reported that specific derivatives were effective against resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .
- Enzyme Interaction Studies : Investigations into the binding affinity of thiomaltol to hCAII revealed that it could serve as a lead compound for developing inhibitors targeting this enzyme for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-hydroxy-2-methyl-4H-pyran-4-thione, and how can its purity be validated?
- Synthesis : Thiomaltol can be synthesized via sulfur substitution in maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. The reaction typically proceeds in solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures .
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (HRMS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups (e.g., thione C=S stretch at ~1250 cm⁻¹) .
Q. How can X-ray crystallography be applied to determine the structure of thiomaltol and its metal complexes?
- Crystallization : Grow single crystals via slow evaporation of a saturated solution in polar solvents (e.g., methanol or ethanol).
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure refinement, ensuring R-factor convergence below 5%. OLEX2 integrates structure solution, refinement, and visualization, with validation tools for bond lengths/angles and thermal displacement parameters .
Q. What analytical techniques distinguish thiomaltol from its oxygen analog (maltol)?
- Key Differences : The thione (C=S) group in thiomaltol vs. the ketone (C=O) in maltol.
- Techniques :
- NMR : Thiomaltol’s ¹³C NMR shows a deshielded carbon at ~200 ppm (C=S), absent in maltol.
- IR : Thiomaltol exhibits a C=S stretch (~1250 cm⁻¹) instead of C=O (~1650 cm⁻¹).
- UV-Vis : Thiomaltol has a red-shifted absorption due to sulfur’s lower electronegativity .
Advanced Research Questions
Q. How does thiomaltol’s sulfur substitution influence its coordination chemistry with transition metals?
- Mechanism : Thiomaltol acts as a bidentate ligand, binding via the thione sulfur and adjacent hydroxyl oxygen. The softer sulfur donor enhances stability with softer metals (e.g., Fe²⁺, Cu²⁺) compared to maltol.
- Applications : Used to design metalloprotein inhibitors (e.g., for cyclooxygenase or phospholipase A2) by disrupting metal-dependent catalytic sites. Stability constants (log K) are determined via potentiometric titration .
Q. What challenges arise in resolving crystallographic data for thiomaltol derivatives, and how can they be mitigated?
- Challenges : Disorder in sulfur-containing moieties, twinning in metal complexes, and weak diffraction due to light atoms.
- Solutions :
- Use high-resolution synchrotron radiation for better data quality.
- Apply SHELXD for dual-space structure solution in cases of pseudosymmetry.
- Validate models with RIGU and ADDSYM in OLEX2 to detect overlooked symmetry .
Q. How can computational methods predict thiomaltol’s reactivity in novel synthetic pathways?
- Approaches :
- DFT Calculations : Optimize geometries (B3LYP/6-311++G**) to predict reaction transition states and regioselectivity.
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose routes using thiomaltol as a building block for heterocyclic compounds .
Q. What experimental strategies address contradictory data in thiomaltol’s bioactivity studies?
- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, metal ion concentration).
- Resolution :
- Standardize assays using ICP-OES to quantify metal content.
- Cross-validate with ELISA for protein-ligand binding affinity .
Methodological Notes
- Crystallography : Always cross-validate SHELXL refinements with PLATON’s ADDSYM to detect missed symmetry .
- Synthesis : Anhydrous conditions are critical for sulfurization reactions to avoid hydrolysis of intermediates .
- Bioassays : Include metalloenzyme controls (e.g., apo-enzymes) to confirm thiomaltol’s metal-chelation-dependent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
